Cinoxate
Overview
Description
Cinoxate is an organic compound primarily used as an ingredient in sunscreens. It is an ester formed from methoxycinnamic acid and 2-ethoxyethanol. This compound appears as a slightly yellow viscous liquid that is insoluble in water but miscible with alcohols, esters, and vegetable oils . This compound was approved as a UV filter by the United States Food and Drug Administration in 1961 .
Mechanism of Action
Target of Action
Cinoxate is an organic compound used as an ingredient in some types of sunscreens . It is a potent ultraviolet absorber at 289 nm . The primary target of this compound is ultraviolet (UV) light, specifically UVB radiation. By absorbing these harmful rays, this compound prevents them from penetrating the skin and causing cellular damage.
Biochemical Pathways
This can indirectly affect various cellular processes, including DNA replication and repair, cell cycle regulation, and apoptosis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, this compound’s UV absorption capacity can be affected by the intensity and angle of the sun’s rays, which vary with the time of day, season, and geographical location. Additionally, this compound can be washed off by water or sweat, reducing its effectiveness. Therefore, it is recommended to reapply sunscreen containing this compound every two hours, or immediately after swimming or sweating .
Biochemical Analysis
Biochemical Properties
Cinoxate plays a significant role in biochemical reactions, particularly in its function as a UV filter. It absorbs UV radiation, preventing it from penetrating the skin and causing damage. This compound interacts with various biomolecules, including proteins and enzymes involved in skin protection and repair. For instance, it may interact with keratin, a protein in the skin, to enhance its protective barrier .
Cellular Effects
This compound influences various cellular processes, particularly in skin cells. It helps protect keratinocytes, the predominant cell type in the epidermis, from UV-induced damage. This protection extends to preventing DNA damage and mutations that could lead to skin cancer. This compound also affects cell signaling pathways related to stress responses and repair mechanisms, ensuring the maintenance of healthy skin function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by absorbing UV radiation and converting it into less harmful energy forms, such as heat. This process involves the excitation of electrons within the this compound molecule, which then dissipate the absorbed energy. Additionally, this compound may bind to specific proteins in the skin, enhancing their stability and function under UV exposure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Its stability is influenced by factors such as temperature and exposure to light. Over prolonged periods, this compound may degrade, reducing its effectiveness as a UV filter. Long-term studies have shown that while this compound remains effective in protecting skin cells initially, its protective effects may diminish with extended exposure .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with different dosages. At optimal doses, this compound effectively protects against UV-induced damage without causing adverse effects. At higher doses, there may be toxic effects, including skin irritation and potential systemic toxicity. These findings highlight the importance of using appropriate dosages to balance efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to its absorption, distribution, metabolism, and excretion. It is metabolized primarily in the liver, where enzymes such as cytochrome P450 play a role in its breakdown. The metabolites of this compound are then excreted through the kidneys. This metabolic process ensures that this compound does not accumulate to toxic levels in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transport proteins. These proteins facilitate the movement of this compound across cell membranes, ensuring its availability at sites where it is needed. This compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich areas such as the skin .
Subcellular Localization
This compound’s subcellular localization is primarily within the lipid bilayers of cell membranes, where it can effectively absorb UV radiation. Its localization is influenced by its chemical structure, which allows it to integrate into lipid environments. This integration is crucial for its function as a UV filter, providing localized protection at the cellular level .
Preparation Methods
Cinoxate is synthesized through the esterification of methoxycinnamic acid with 2-ethoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the reactants under reflux to achieve the desired ester product .
Industrial production methods for this compound involve similar esterification processes but on a larger scale. The reactants are combined in large reactors, and the reaction is carefully controlled to ensure high yield and purity of the product. After the reaction, the product is purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Cinoxate undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic or alkaline conditions, this compound can hydrolyze to produce methoxycinnamic acid and 2-ethoxyethanol.
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Common reagents used in these reactions include acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and halogens or nitrating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cinoxate has several scientific research applications, including:
Chemistry: this compound is used as a model compound in studies involving esterification and UV absorption properties.
Biology: In biological research, this compound is studied for its effects on skin cells and its potential role in preventing UV-induced damage.
Industry: Beyond its use in sunscreens, this compound is used in the formulation of various cosmetic and personal care products to protect them from UV degradation.
Comparison with Similar Compounds
Cinoxate is part of a class of compounds known as cinnamates, which are commonly used as UV filters in sunscreens. Similar compounds include:
This compound is unique in its specific combination of methoxycinnamic acid and 2-ethoxyethanol, which gives it distinct solubility and absorption properties compared to other cinnamates .
Properties
IUPAC Name |
2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-9H,3,10-11H2,1-2H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDKPGRTAQVGFQ-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C=CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20357 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101167513 | |
Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101167513 | |
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Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethoxyethyl-p-methoxycinnamate is a viscous clear to pale yellow liquid. Insoluble in water. (NTP, 1992), Viscous liquid; May be slightly yellow; [Merck Index] | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20357 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cinoxate | |
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Boiling Point |
388 °C at 760 mm Hg /Extrapolated from 185 °C at 2 mm Hg/, BP: 185 °C at 2 mm Hg | |
Record name | CINOXATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |
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Flash Point |
greater than 212 °F (NTP, 1992) | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20357 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (NTP, 1992), Practically insoluble in water with a solubility of approximately 0.05%., Soluble in glycerol 0.5%, propolyene glycol 5%; miscible with alcohols and vegetable oils | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20357 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |
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Density |
1.1000 to 1.1035 at 77 °F (NTP, 1992), 1.102 g/cu cm at 25 °C | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20357 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00034 [mmHg] | |
Record name | Cinoxate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4426 | |
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Mechanism of Action |
Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/, Sister-chromatid exchanges (SCEs) induced by mitomycin C (MMC), 4-nitroquinoline-1-oxide (4NQO) or UV-light in cultured Chinese hamster ovary cells (CHO K-1 cells) were enhanced by cinoxate (2-ethoxyethyl p-methoxycinnamate) or methyl sinapate (methyl 3,5-dimethoxy 4-hydroxycinnamate). ... /Study/ results suggest that the test substances inhibit DNA excision repair and that the increase in the amount of unrepaired DNA damage might cause the enhancement of induced SCEs and chromosome aberrations. | |
Record name | CINOXATE | |
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Color/Form |
Viscous liquid, may have slight yellow tinge | |
CAS No. |
104-28-9, 83834-60-0 | |
Record name | 2-ETHOXYETHYL-P-METHOXYCINNAMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20357 | |
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Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |
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Record name | Cinoxate [USAN:USP:INN] | |
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Record name | Cinoxate | |
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Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester | |
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Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethoxyethyl ester, (E)- | |
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Record name | Cinoxate | |
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Record name | CINOXATE | |
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Record name | CINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |
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Melting Point |
Solidifies below -25 °C | |
Record name | CINOXATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7424 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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